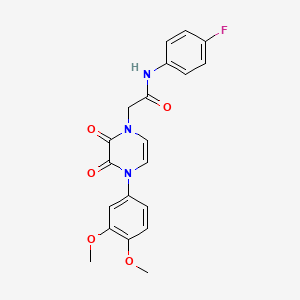
Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring
作用机制
Target of Action
The primary targets of a compound are usually determined by its functional groups and overall structure. In the case of “Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate”, it contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The bromomethyl group could potentially undergo reactions with biological nucleophiles.
Biochemical Pathways
Without specific information on the targets and mode of action of “this compound”, it’s difficult to predict the exact biochemical pathways it might affect. Compounds containing a pyrrolidine ring are often involved in neurotransmission, particularly in pathways involving the neurotransmitter gamma-aminobutyric acid (gaba) .
Pharmacokinetics
The pharmacokinetics of “this compound” would depend on several factors, including its solubility, stability, and metabolism. The tert-butyl group is known to enhance lipophilicity, which could potentially improve cellular uptake .
Action Environment
The action of “this compound” could be influenced by various environmental factors, such as pH and the presence of specific enzymes. For example, the hydrolysis of the ester group could be catalyzed by esterases present in the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, often using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .
化学反应分析
Types of Reactions
Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学研究应用
Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
相似化合物的比较
Similar Compounds
Tert-butyl (3S,4S)-3-(chloromethyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in synthetic chemistry for introducing bromine atoms into target molecules, facilitating further functionalization.
属性
IUPAC Name |
tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRMKRMCDPNCY-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CBr)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1CBr)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
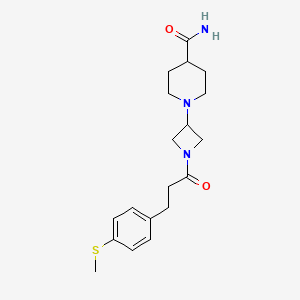
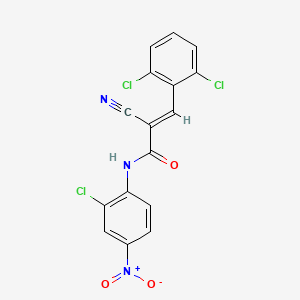
![7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B2708373.png)
![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2708374.png)

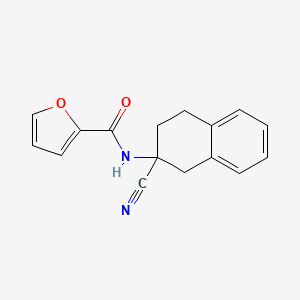
![1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2708379.png)
![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2708380.png)

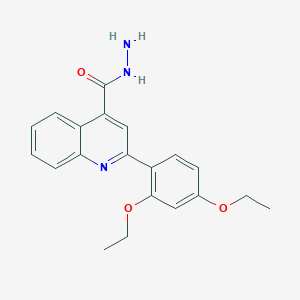
![1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B2708387.png)
![3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2708389.png)
![2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2708390.png)
